molecular formula C15H14N4 B12910030 2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 63499-91-2

2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12910030
CAS No.: 63499-91-2
M. Wt: 250.30 g/mol
InChI Key: BEGAQAITUNJLKK-UHFFFAOYSA-N
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Description

5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile is a complex organic compound that features both indole and pyrrole moieties. These heterocyclic structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of indole-3-carboxaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing cellular redox states .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: The combination of indole and pyrrole moieties in 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile provides a unique scaffold that can interact with a wide range of biological targets. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

63499-91-2

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-amino-5-(1H-indol-3-ylmethyl)-4-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H14N4/c1-9-12(7-16)15(17)19-14(9)6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8,18-19H,6,17H2,1H3

InChI Key

BEGAQAITUNJLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)N)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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